Mofegiline Hydrochloride

MAO-B selectivity tyramine challenge cheese effect

Choose Mofegiline HCl for unambiguous MAO-B inhibition studies. Its irreversible mechanism and lack of amphetamine metabolites provide clean data in behavioral models. It is the essential tool for dual-target (MAO-B/SSAO) research, with a reference crystal structure available (PDB 2VZ2).

Molecular Formula C11H14ClF2N
Molecular Weight 233.68 g/mol
CAS No. 120635-25-8
Cat. No. B1662143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMofegiline Hydrochloride
CAS120635-25-8
Synonyms4-fluoro-beta-(fluoromethylene)benzenebutanamine
MDL 72974
MDL-72,974
MDL-72974A
mofegiline
Molecular FormulaC11H14ClF2N
Molecular Weight233.68 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCC(=CF)CN)F.Cl
InChIInChI=1S/C11H13F2N.ClH/c12-7-10(8-14)2-1-9-3-5-11(13)6-4-9;/h3-7H,1-2,8,14H2;1H/b10-7+;
InChIKeyQUCNNQHLIHGBIA-HCUGZAAXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mofegiline Hydrochloride (CAS 120635-25-8) for Research Procurement: Product Profile and Compound Identification


Mofegiline hydrochloride (CAS 120635-25-8, MDL 72974A) is a synthetic small-molecule, mechanism-based irreversible inhibitor of monoamine oxidase B (MAO-B) that was developed by the Merrell-Dow Research Institute for the treatment of Parkinson's disease [1]. The compound is characterized by its allylamine fluoroallylamine chemical structure and demonstrates potent inhibition of human MAO-B with an IC₅₀ value of 3.6 nM, while exhibiting approximately 189-fold selectivity over the MAO-A isoform (IC₅₀ = 680 nM) [2]. Mofegiline functions as an enzyme-activated (suicide) inhibitor, forming a covalent adduct with the flavin cofactor of MAO-B with a 1:1 molar stoichiometry, resulting in irreversible and complete enzyme inactivation [3].

Why Mofegiline Hydrochloride Cannot Be Substituted with Other MAO-B Inhibitors in Research Applications


Although several MAO-B inhibitors share the same nominal target class, they exhibit fundamentally distinct molecular pharmacology profiles that preclude simple substitution in research settings. Unlike reversible inhibitors (e.g., lazabemide), mofegiline is an irreversible, mechanism-based inactivator that forms a covalent bond with the flavin N(5) atom, producing a unique spectral signature (λmax ≈ 450 nm) absent in other inhibitor classes [1]. Furthermore, mofegiline lacks the amphetamine-like metabolites characteristic of selegiline, eliminating confounding neurochemical variables in in vivo behavioral studies [2]. The compound also demonstrates dual-target inhibition of semicarbazide-sensitive amine oxidase (SSAO/VAP-1) across multiple species (dog aorta IC₅₀ = 2 nM; human umbilical artery IC₅₀ = 20 nM), a secondary pharmacology feature not shared by newer MAO-B inhibitors such as rasagiline or safinamide [3].

Quantitative Differentiation Evidence for Mofegiline Hydrochloride Versus Comparator Compounds


Functional MAO-B Selectivity in Human Tissues: Mofegiline Maintains Intestinal and Hepatic Selectivity at 24 mg Dose

Mofegiline hydrochloride demonstrates functional MAO-B selectivity in human intestinal and hepatic tissues at doses up to and including 24 mg, as evidenced by the absence of significant alteration in p-tyramine pharmacokinetics following 14-day treatment [1]. In contrast, selegiline loses its MAO-B selectivity at oral doses ≥20 mg/day, a threshold at which MAO-A inhibition becomes clinically significant and dietary tyramine restriction becomes necessary [2]. This distinction stems from mofegiline's greater intrinsic enzyme selectivity (IC₅₀ ratio MAO-A:MAO-B of 189:1) compared to selegiline's narrower selectivity window [3].

MAO-B selectivity tyramine challenge cheese effect clinical pharmacology

Dual-Target Pharmacological Profile: Mofegiline Inhibits Both MAO-B and SSAO/VAP-1 Across Species

Mofegiline hydrochloride is distinguished from other MAO-B inhibitors by its potent dual-target inhibition of semicarbazide-sensitive amine oxidase (SSAO/VAP-1), with species-dependent IC₅₀ values ranging from 2 nM to 80 nM [1]. This secondary pharmacology is not shared by rasagiline or safinamide, which exhibit negligible SSAO inhibition [2]. The SSAO/VAP-1 inhibition contributes to anti-inflammatory effects that are mechanistically independent of MAO-B inhibition [3].

SSAO VAP-1 vascular adhesion protein-1 inflammation dual inhibitor

Metabolic Pathway Differentiation: Mofegiline Does Not Generate Amphetamine-Like Metabolites

Mofegiline hydrochloride undergoes metabolic conversion primarily to cyclic carbamate metabolites via CO₂ addition to the primary amine, rather than generating amphetamine or methamphetamine derivatives [1]. This contrasts with selegiline, which is metabolized to L-amphetamine and L-methamphetamine, compounds with documented central nervous system effects that confound the interpretation of behavioral and neurochemical outcomes in preclinical models [2]. In human volunteers, mofegiline exhibits a short plasma half-life of approximately 1 hour, with extensive and rapid metabolism and <1% urinary excretion of unchanged drug, confirming distinct pharmacokinetic behavior [3].

drug metabolism amphetamine metabolites pharmacokinetics off-target effects

Covalent Inhibition Mechanism with Unique Spectroscopic Signature: Apparent Ki of 28 nM and 1:1 Stoichiometry

Mofegiline binds to human MAO-B via a two-step mechanism: initial competitive inhibition with an apparent Ki of 28 nM, followed by irreversible covalent bond formation between the flavin N(5) atom and the distal allylamine carbon of the inhibitor, with a 1:1 molar stoichiometry and no observable catalytic turnover [1]. The resulting mofegiline-MAO-B adduct exhibits a unique absorption spectrum with λmax approximately 450 nm, distinguishing it from traditional flavin N(5) or C(4a) adducts [2]. The X-ray crystal structure confirms covalent bond formation and demonstrates the absence of the fluorine atom in the final adduct, consistent with a mechanism involving fluoride elimination during inactivation [3].

mechanism-based inhibition irreversible inhibitor X-ray crystallography flavin adduct

In Vivo MAO-B Inhibition Potency: ED₅₀ Values in Rat Brain Demonstrate Preferential B-Form Inhibition

Following oral administration in rats, mofegiline hydrochloride demonstrates preferential inhibition of brain MAO-B with an ED₅₀ value of 0.18 mg/kg p.o., while the ED₅₀ for MAO-A inhibition is 8 mg/kg p.o., representing a 44-fold functional selectivity window in vivo [1]. This in vivo selectivity profile is consistent with the in vitro IC₅₀ ratio of approximately 189-fold (3.6 nM vs 680 nM) . In anesthetized rats, mofegiline did not significantly potentiate the cardiovascular effects of tyramine, further confirming its functional MAO-B selectivity in a whole-animal model .

in vivo efficacy brain MAO-B ex vivo assay dose-response

Recommended Research Applications for Mofegiline Hydrochloride Based on Differential Evidence


In Vivo Studies Requiring Amphetamine-Metabolite-Free MAO-B Inhibition

Mofegiline hydrochloride is the preferred MAO-B inhibitor for rodent behavioral studies (e.g., open field, rotarod, Morris water maze) and neurochemical investigations where the presence of amphetamine-like metabolites would confound interpretation. Unlike selegiline, which generates L-amphetamine and L-methamphetamine [1], mofegiline's metabolism exclusively produces carbamate conjugates without CNS-active metabolites, allowing unambiguous attribution of observed effects to MAO-B inhibition [2].

Neuroinflammation and Vascular Adhesion Models Requiring Dual MAO-B/SSAO Inhibition

Mofegiline hydrochloride enables investigation of the MAO-B/SSAO dual inhibition paradigm in models of neuroinflammation, atherogenesis, and vascular adhesion where single-target inhibitors are insufficient. With potent SSAO/VAP-1 inhibition across species (human umbilical artery IC₅₀ = 20 nM; rat aorta IC₅₀ = 5 nM) [1], mofegiline provides a validated tool compound for exploring the intersection of amine oxidase pathways in leukocyte trafficking and inflammatory responses [2].

Structural Biology and Mechanistic Studies of Irreversible Flavin-Dependent Enzyme Inhibition

Mofegiline hydrochloride is a valuable tool for X-ray crystallography and spectroscopic investigations of mechanism-based enzyme inactivation. The compound forms a well-characterized covalent adduct with the flavin N(5) atom of human MAO-B, producing a unique λmax ≈ 450 nm absorption feature [1] and a crystal structure deposited in the Protein Data Bank (PDB 2VZ2) that serves as a reference for structure-based drug design of irreversible MAO-B inhibitors [2].

Comparative Pharmacology Studies of MAO-B Inhibitor Selectivity Windows

Mofegiline hydrochloride serves as a reference standard for evaluating functional MAO-B selectivity in comparative pharmacology studies. With a demonstrated ability to maintain intestinal and hepatic MAO-B selectivity at doses up to 24 mg in humans without tyramine potentiation [1]—in contrast to selegiline's loss of selectivity at ≥20 mg/day [2]—mofegiline provides a benchmark for assessing the therapeutic index of novel MAO-B inhibitors under development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mofegiline Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.